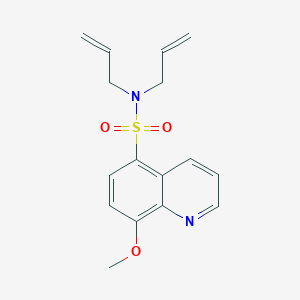
8-methoxy-N,N-di(prop-2-en-1-yl)quinoline-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-METHOXY-N,N-BIS(PROP-2-EN-1-YL)QUINOLINE-5-SULFONAMIDE is a complex organic compound that belongs to the quinoline family. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
The synthesis of 8-METHOXY-N,N-BIS(PROP-2-EN-1-YL)QUINOLINE-5-SULFONAMIDE involves several steps. One common synthetic route starts with the preparation of the quinoline core, which can be achieved through the Skraup synthesis or Friedländer synthesis . The quinoline core is then functionalized with methoxy and sulfonamide groups through a series of substitution reactions. Industrial production methods often involve optimizing these reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
8-METHOXY-N,N-BIS(PROP-2-EN-1-YL)QUINOLINE-5-SULFONAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-METHOXY-N,N-BIS(PROP-2-EN-1-YL)QUINOLINE-5-SULFONAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound also interacts with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
8-METHOXY-N,N-BIS(PROP-2-EN-1-YL)QUINOLINE-5-SULFONAMIDE can be compared with other quinoline derivatives such as chloroquine and mefloquine, which are well-known for their antimalarial properties . Unlike these compounds, 8-METHOXY-N,N-BIS(PROP-2-EN-1-YL)QUINOLINE-5-SULFONAMIDE has a unique methoxy and sulfonamide substitution pattern, which imparts distinct biological activities . Other similar compounds include quinoline N-oxides and quinoline carboxamides, which also exhibit diverse pharmacological properties .
Properties
Molecular Formula |
C16H18N2O3S |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
8-methoxy-N,N-bis(prop-2-enyl)quinoline-5-sulfonamide |
InChI |
InChI=1S/C16H18N2O3S/c1-4-11-18(12-5-2)22(19,20)15-9-8-14(21-3)16-13(15)7-6-10-17-16/h4-10H,1-2,11-12H2,3H3 |
InChI Key |
WPZXULIAUBAUGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)S(=O)(=O)N(CC=C)CC=C)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B11507835.png)
![(4-Hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetate](/img/structure/B11507851.png)
![2-[(2,1,3-Benzothiadiazol-5-ylcarbonyl)amino]benzoic acid](/img/structure/B11507858.png)
![4-(4-Fluorophenyl)-8-(2-methylbutan-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B11507862.png)
![Ethyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B11507870.png)
![3-Pyridinecarboxylic acid, 2,5,6-trichloro-4-[[(2,6-dimethyl-4-morpholinyl)thioxomethyl]thio]-, ethyl ester](/img/structure/B11507878.png)
![N-[1-(phenylcarbamoyl)cyclohexyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B11507885.png)
![5-amino-3-{(Z)-1-cyano-2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B11507887.png)
![6-Amino-4-(6-bromo-1,3-benzodioxol-5-yl)-3-(pyridin-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11507889.png)
![(2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-3-ethyl-N-(4-iodophenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11507895.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-3-methoxybenzamide](/img/structure/B11507898.png)
![5-Benzyl-1-ethyl-3-(2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11507901.png)
![2-Methoxy-4-(1-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-3-yl)phenyl propanoate](/img/structure/B11507907.png)
![4-fluoro-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11507910.png)
